molecular formula C10H17NO3 B14012460 Methyl 4-oxo-4-(piperidin-1-yl)butanoate CAS No. 6947-06-4

Methyl 4-oxo-4-(piperidin-1-yl)butanoate

Cat. No.: B14012460
CAS No.: 6947-06-4
M. Wt: 199.25 g/mol
InChI Key: XQRBMFWQNMKSMX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-(piperidin-1-yl)butanoate (C₁₀H₁₇NO₃) is a γ-keto ester featuring a piperidine substituent at the carbonyl position. It serves as a key intermediate in organic synthesis, particularly in the preparation of enamides via selective desaturation reactions . Spectroscopic characterization includes:

  • ¹H NMR (CDCl₃): δ 3.48–3.44 (m, 2H, piperidine CH₂), 2.70 (t, J = 6.4 Hz, 2H, CH₂CO), 2.52 (t, J = 6.4 Hz, 2H, CH₂COO), 1.56–1.41 (m, 6H, piperidine CH₂) .
  • HRMS: m/z 184.1338 (calculated for C₁₀H₁₈NO₂ [M+H]⁺) .

The compound’s reactivity is exemplified in its conversion to methyl 4-(3,4-dihydropyridin-1(2H)-yl)-4-oxobutanoate (59% yield) under FeCl₂/NaI-mediated desaturation .

Properties

IUPAC Name

methyl 4-oxo-4-piperidin-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-14-10(13)6-5-9(12)11-7-3-2-4-8-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRBMFWQNMKSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288723
Record name methyl 4-oxo-4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-06-4
Record name NSC57395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-oxo-4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Reaction of Piperidine with Methyl 4-chloro-4-oxobutanoate

Procedure:

  • A solution of triethylamine (Et3N) in dichloromethane (DCM) is prepared at room temperature.
  • Piperidine is added to this solution, followed by the addition of methyl 4-chloro-4-oxobutanoate in one portion.
  • The reaction mixture is stirred at room temperature for approximately 5 hours.
  • A precipitate forms during the reaction, which is filtered off.
  • The filtrate is concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate as eluent.

Results:

  • The product, methyl 4-oxo-4-(piperidin-1-yl)butanoate, is obtained as a colorless liquid.
  • Yield: Approximately 90%.
  • Characterization data:
    • ^1H NMR (400 MHz, CDCl3): δ 3.67 (s, 3H, methyl ester), 3.54-3.50 (m, 2H), 3.42-3.37 (m, 2H), 2.66-2.57 (m, 4H), 1.65-1.58 (m, 2H), 1.58-1.47 (m, 4H).
    • ^13C NMR (100 MHz, CDCl3): δ 173.7 (ester carbonyl), 169.2 (keto carbonyl), 51.6, 46.3, 42.8, 29.2, 27.9, 26.3, 25.4, 24.5.
    • High Resolution Mass Spectrometry (HRMS): m/z [M+H]^+ calculated 200.1287, found 200.1285.

This method is efficient and reproducible, providing a straightforward route to the target compound with minimal purification steps required.

Comparative Data Table of Preparation Methods

Parameter Method A (Chloride Route) Method B (Mixed Anhydride Route)
Starting Material Methyl 4-chloro-4-oxobutanoate 4-Oxopentanoic acid + Propyl chloroformate
Reaction Solvent Dichloromethane (DCM) Tetrahydrofuran (THF)
Base Triethylamine (Et3N) Triethylamine (Et3N)
Temperature Room temperature (approx. 25 °C) 0 °C
Reaction Time 5 hours 1 hour
Yield ~90% ~86%
Purification Silica gel column chromatography Silica gel column chromatography
Product State Colorless liquid Colorless liquid
Key Characterization ^1H NMR, ^13C NMR, HRMS ^1H NMR, ^13C NMR, HRMS

Notes on Optimization and Reaction Conditions

  • The choice of base (triethylamine) is critical to neutralize the hydrochloric acid or other acid byproducts formed during the reaction.
  • Stirring at room temperature is sufficient for the chloride route, whereas the mixed anhydride method requires low temperature (0 °C) to control reactivity and avoid side reactions.
  • Column chromatography purification ensures removal of unreacted starting materials and side products, yielding high purity this compound.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is recommended for ensuring completeness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(piperidin-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-oxo-4-(piperidin-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Yield (%) Purification Challenges
Methyl 4-oxo-4-(piperidin-1-yl)butanoate C₁₀H₁₇NO₃ 211.25 Piperidine N/A Low DCU residue
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate C₁₁H₁₂O₃S 224.27 Thiophene 39–43 DCU removal required
1-(Piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione C₁₃H₁₇NO₂S 263.34 Thiophene, Piperidine 45–50 Complex mixture
Ethyl 4-oxo-4-(pyridin-2-ylthio-piperidinyl)butanoate C₁₇H₂₄N₂O₃S 336.50 Pyridin-2-ylthio N/A Not reported

Q & A

Q. What are the recommended synthetic routes for Methyl 4-oxo-4-(piperidin-1-yl)butanoate, and how can reaction yields be optimized?

The compound is synthesized via direct amidation using coupling agents like DCC/OHBt, which simplifies the reaction mixture compared to mixed anhydride methods. Yield optimization involves controlling stoichiometry (e.g., maintaining a 1:1.2 molar ratio of reactants) and reaction time (typically 12–24 hours under inert atmosphere). Post-reaction, residual dicyclohexylurea (DCU) can be precipitated by dissolving the mixture in acetone and cooling to 0–4°C, followed by filtration . NMR analysis (e.g., δ 2.15 ppm for methyl protons) and HRMS (observed [M+H]⁺ at 184.1337) are critical for verifying purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • ¹H NMR : Key signals include a triplet at δ 2.70 ppm (J = 6.4 Hz) for the methylene group adjacent to the ketone and a singlet at δ 2.15 ppm for the piperidinyl protons.
  • ¹³C NMR : Peaks at δ 208.0 ppm (ketone carbon) and 169.6 ppm (ester carbonyl) confirm the core structure.
  • HRMS : A calculated [M+H]⁺ of 184.1338 matches experimental data (error <1 ppm) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

After coupling reactions, DCU is the primary impurity. Purification involves dissolving the crude product in acetone and cooling to 0–4°C to precipitate DCU, followed by vacuum filtration. Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) may further resolve minor impurities .

Q. What safety precautions are necessary when handling this compound in the lab?

Avoid ignition sources (P210) and use PPE (gloves, goggles). Store in a cool, dry environment. Waste must be segregated and disposed of via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from synthetic intermediates?

Discrepancies in NMR shifts (e.g., piperidinyl proton splitting patterns) may stem from residual solvents or stereochemical impurities. Deuterated solvent exchange (D₂O) and 2D NMR (COSY, HSQC) can clarify ambiguous signals. Cross-validation with HRMS ensures molecular ion consistency .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

Derivatives like (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid (C₉H₁₆N₂O₃) can be screened via enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or receptor-binding studies (radioligand displacement). Computational docking (using SDF/MOL files from structural databases) predicts binding affinities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The ester carbonyl (δ 169.6 ppm) exhibits higher electrophilicity than the ketone (δ 208.0 ppm), favoring nucleophilic attack at the ester site .

Q. What alternative synthetic routes exist for this compound under mild conditions?

Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) with comparable yields. Enzymatic catalysis (e.g., lipases in non-aqueous media) offers greener alternatives but requires optimization of solvent polarity .

Q. How does this compound stability vary under acidic, basic, or oxidative conditions?

Stability studies show degradation under strong acids (pH <2) via ester hydrolysis, while basic conditions (pH >10) cleave the ketone-piperidinyl bond. Oxidative stress (H₂O₂) induces radical-mediated decomposition, monitored by HPLC-UV at 254 nm .

Q. What role does this compound play in drug development pipelines?

As a scaffold for CNS-targeting agents, it is a precursor to neuroactive derivatives (e.g., GABA analogs). Structure-activity relationship (SAR) studies focus on modifying the piperidinyl and ester groups to enhance blood-brain barrier permeability .

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